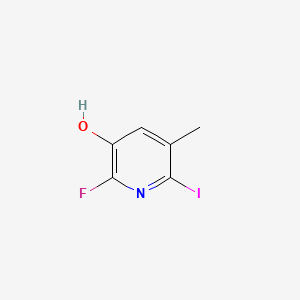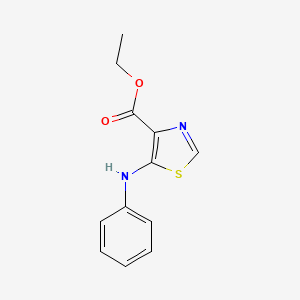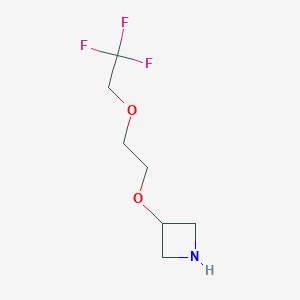
2-Fluoro-6-iodo-5-methylpyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-6-iodo-5-methylpyridin-3-ol is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of fluorine, iodine, and a hydroxyl group attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-iodo-5-methylpyridin-3-ol typically involves multi-step reactions starting from commercially available precursors. One common method involves the fluorination of a pyridine derivative followed by iodination and subsequent hydroxylation. For instance, the fluorination of pyridine can be achieved using reagents such as AlF3 and CuF2 at elevated temperatures (450-500°C) to form 2-fluoropyridine The iodination step can be carried out using iodine or iodinating agents like N-iodosuccinimide (NIS) under suitable conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Additionally, the avoidance of hazardous reagents and the implementation of green chemistry principles can make the industrial synthesis more sustainable.
化学反应分析
Types of Reactions
2-Fluoro-6-iodo-5-methylpyridin-3-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, while reduction reactions can convert the compound to its corresponding alcohols or amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and arylboronic acids are typically used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine ketones or aldehydes.
科学研究应用
2-Fluoro-6-iodo-5-methylpyridin-3-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-Fluoro-6-iodo-5-methylpyridin-3-ol depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine can enhance the compound’s binding affinity and selectivity through halogen bonding and other interactions. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
相似化合物的比较
Similar Compounds
2-Fluoro-6-methylpyridin-3-ol: Similar structure but lacks the iodine substituent.
2-Fluoro-3-iodo-5-methylpyridine: Similar structure but lacks the hydroxyl group.
6-Iodo-2-methylpyridin-3-ol: Similar structure but lacks the fluorine substituent.
Uniqueness
2-Fluoro-6-iodo-5-methylpyridin-3-ol is unique due to the presence of both fluorine and iodine substituents along with a hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C6H5FINO |
|---|---|
分子量 |
253.01 g/mol |
IUPAC 名称 |
2-fluoro-6-iodo-5-methylpyridin-3-ol |
InChI |
InChI=1S/C6H5FINO/c1-3-2-4(10)5(7)9-6(3)8/h2,10H,1H3 |
InChI 键 |
OBSKTMASZBUJHL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1I)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B13525386.png)
![N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide](/img/structure/B13525392.png)





![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)





![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B13525457.png)
